N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
"N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide" is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group, a thioether-linked 1,3,4-thiadiazole moiety, and a pyrrolidine sulfonyl benzamide side chain. Its structural complexity is designed to enhance interactions with biological targets, particularly enzymes or receptors involved in microbial or cancer pathways. The inclusion of sulfur-containing groups (thiadiazole, sulfonyl) and bromophenyl moieties is consistent with known pharmacophores for antimicrobial and antitumor agents .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN8O4S4/c1-2-40-26-33-31-24(42-26)29-22(36)16-41-25-32-30-21(35(25)19-9-7-18(27)8-10-19)15-28-23(37)17-5-11-20(12-6-17)43(38,39)34-13-3-4-14-34/h5-12H,2-4,13-16H2,1H3,(H,28,37)(H,29,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYISVDFLHLGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN8O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves several steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole ring.
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Coupling with Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl boronic acid or bromophenyl halide.
Introduction of the Sulfonyl Group: The sulfonyl group is added via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, breaking down the molecule into smaller fragments.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound involves multiple steps that include the formation of key structural components such as the thiadiazole and triazole rings. The following summarizes the synthetic route:
- Formation of the Thiadiazole Ring : Initiated by reacting thiosemicarbazide with a suitable carboxylic acid derivative.
- Introduction of Ethylsulfanyl Group : Achieved through nucleophilic substitution reactions.
- Triazole Ring Formation : Involves cyclization reactions with hydrazine.
- Bromophenyl Coupling : Utilizes coupling reactions like Suzuki or Heck reactions.
- Sulfonyl Group Addition : Conducted via sulfonylation methods.
- Final Coupling : Involves peptide coupling techniques to achieve the target structure.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Triazole derivatives are known for their broad-spectrum antibacterial and antifungal properties due to their ability to inhibit key enzymes in microbial metabolism . The presence of the thiadiazole moiety further enhances its efficacy against resistant strains.
Anticancer Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant anticancer potential. Studies have shown that such derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and disruption of cell cycle progression . Specific assays have demonstrated that this compound can effectively target multiple cancer cell lines, suggesting its utility in cancer therapy.
Enzyme Inhibition
The compound likely acts as an enzyme inhibitor by binding to active sites of target enzymes, thereby preventing substrate access. This mechanism is particularly relevant for enzymes involved in metabolic pathways associated with diseases such as cancer and infections .
Case Studies
-
Anticancer Efficacy Study :
- A study conducted on human prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways.
-
Antimicrobial Testing :
- In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections.
Mechanism of Action
The mechanism by which N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Protein-Protein Interactions: The compound might disrupt or stabilize protein-protein interactions, affecting cellular processes.
Comparison with Similar Compounds
Thiadiazole-Triazole Hybrids
The compound shares structural similarities with 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (), which contains dual thiadiazole rings and a sulfonamide linker. Both compounds exhibit:
- Thioether bridges : Critical for membrane permeability and redox activity.
- Sulfonyl groups: Enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding .
Triazole-Thione Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature triazole-thione tautomers. These lack the thiadiazole moiety but share:
- Triazole cores : Impart metabolic stability and π-π stacking interactions.
- Sulfonylphenyl groups : Contribute to electrostatic interactions in enzyme pockets .
Key difference : The target compound’s ethylsulfanyl-thiadiazole substituent may confer higher lipophilicity, enhancing penetration into Gram-negative bacterial membranes .
Antimicrobial Efficacy
- Analogues :
- 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (): MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
- Thiazolo[3,2-b][1,2,4]triazole-diphenylsulfones (): MIC of 4–16 µg/mL against Candida albicans.
Mechanistic divergence : The target compound’s pyrrolidine sulfonyl group may inhibit bacterial efflux pumps, reducing resistance development .
Cytotoxicity
- Oxazole-triazole hybrids (): IC₅₀ values of 10–50 µM against HeLa cells.
- Target compound : Expected lower cytotoxicity due to the pyrrolidine sulfonyl group’s selectivity for microbial over mammalian cells .
Spectral Validation
- IR : Absence of νS-H (~2500 cm⁻¹) confirms thione tautomerism in the triazole ring (cf. ).
- ¹H-NMR : Peaks at δ 2.5–3.0 ppm (pyrrolidine protons) and δ 7.3–7.8 ppm (bromophenyl) align with structural motifs in and .
Comparative Data Table
Biological Activity
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that incorporates multiple active functional groups. This structural diversity positions it as a candidate for various biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.
- Introduction of Ethylsulfanyl Group : This is achieved through nucleophilic substitution where ethylthiol reacts with the thiadiazole ring.
- Triazole Ring Formation : A cyclization reaction using hydrazine and an appropriate aldehyde or ketone leads to the formation of the triazole ring.
- Final Coupling : The final compound is synthesized by coupling the triazole derivative with a pyrrolidine sulfonamide group.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives exhibit potent activity through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis. For instance, certain derivatives have been evaluated using turbidimetric methods and found to inhibit bacterial growth effectively .
Anticancer Activity
The anticancer potential of this compound has been explored primarily in relation to breast cancer cell lines (e.g., MCF7). Sulforhodamine B (SRB) assays have indicated that specific derivatives possess significant cytotoxic effects against cancer cells. Molecular docking studies suggest that these compounds may interact with estrogen receptors, leading to inhibited tumor growth .
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by binding to their active sites.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors influencing signaling pathways.
- Protein Interactions : The compound could disrupt or stabilize protein-protein interactions essential for cellular function .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. Start with the condensation of 4-(4-bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde with a thiol-functionalized carbamoyl intermediate, followed by sulfonylation at the triazole’s methyl group. Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature (80–120°C), and catalyst choice (e.g., K₂CO₃ for nucleophilic substitution). Monitor intermediates via TLC and purify via column chromatography .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodology : Use ¹H/¹³C NMR to confirm substituent connectivity (e.g., sulfonyl and bromophenyl groups). IR spectroscopy verifies sulfonamide (1320–1250 cm⁻¹) and thiadiazole (1600–1500 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±1 ppm). For ambiguous stereochemistry, X-ray crystallography resolves atomic coordinates (e.g., as in triazole-thiadiazole derivatives) .
Q. What preliminary biological assays are recommended for this compound?
- Methodology : Screen for antimicrobial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Use enzyme inhibition assays (e.g., acps-pptase) to evaluate mechanistic hypotheses, given structural analogs target bacterial proliferation pathways .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Methodology : Conduct DoE (Design of Experiments) to identify critical factors (e.g., molar ratios, solvent polarity). Replace traditional heating with microwave-assisted synthesis to enhance reaction efficiency. Use HPLC-MS to track byproducts (e.g., sulfone oxidation derivatives) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) to suppress unwanted side reactions .
Q. How does substituent variation on the thiadiazole and triazole rings affect bioactivity?
- Methodology : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) on the triazole and alkyl chain modifications on the thiadiazole. Compare bioactivity using SAR (Structure-Activity Relationship) models . For example, replace the ethylsulfanyl group with methyl or propyl variants to assess hydrophobicity impacts on membrane penetration .
Q. How to resolve contradictions in crystallographic data between experimental and computational models?
- Methodology : Perform DFT (Density Functional Theory) calculations (B3LYP/6-31G*) to predict bond lengths/angles. Compare with single-crystal XRD data (e.g., CCDC-1441403). Discrepancies in sulfonyl group geometry may arise from crystal packing forces; validate via Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies identify the compound’s primary enzymatic targets?
- Methodology : Use thermal shift assays (TSA) to monitor protein stabilization upon ligand binding. Combine molecular docking (AutoDock Vina) with proteomic profiling (e.g., affinity chromatography-MS). Prioritize acps-pptase or carbonic anhydrase isoforms based on structural homology to sulfonamide-containing inhibitors .
Q. How does the compound’s stability vary under oxidative/reductive conditions?
- Methodology : Expose the compound to H₂O₂ (10%) or LiAlH₄ (1M) and track degradation via LC-MS . Identify degradation products (e.g., sulfoxide or thiol derivatives) and optimize storage conditions (e.g., inert atmosphere, desiccants) for long-term stability .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data may arise from assay conditions (e.g., pH, serum proteins). Validate findings using orthogonal assays (e.g., in vivo models for in vitro hits).
- Data Reproducibility : Standardize synthetic protocols (e.g., ICH guidelines) and share raw spectral data via repositories like Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
